7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of various functional groups through substitution reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amino group.
Substitution: Various substitution reactions can be employed to introduce or modify functional groups on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
Biologically, purine derivatives are often explored for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, and other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
The uniqueness of “7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H24N6O6 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H24N6O6/c1-11(2)8-20-18-21-16-15(17(27)22-19(28)23(16)3)24(18)9-13(26)10-31-14-6-4-12(5-7-14)25(29)30/h4-7,11,13,26H,8-10H2,1-3H3,(H,20,21)(H,22,27,28) |
InChI Key |
MLJUAJKEUPVYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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